![molecular formula C9H11N3O2 B2859277 1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2176573-14-9](/img/structure/B2859277.png)
1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a propenone moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.
准备方法
The synthesis of 1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
O-Acylation of Amidoxime: The amidoxime is acylated with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent.
Cyclocondensation: The O-acylamidoxime undergoes cyclocondensation in the presence of a base such as TBAF/THF at room temperature to form the 1,2,4-oxadiazole ring.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biology: It can be used as a tool to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties
作用机制
The mechanism of action of 1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, in cancer cells, the compound may activate caspase enzymes, leading to apoptosis. The exact molecular pathways and targets can vary depending on the specific application and biological context .
相似化合物的比较
1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and have been studied for their biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring have various applications in medicinal chemistry.
Propenone Derivatives:
The uniqueness of this compound lies in its combination of these three moieties, which imparts specific chemical and biological properties .
属性
IUPAC Name |
1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-8(13)12-5-3-4-7(12)9-10-6-14-11-9/h2,6-7H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFIDJGYQZVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2859194.png)
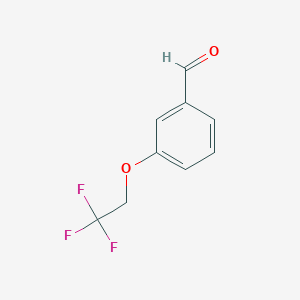
![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)
![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)
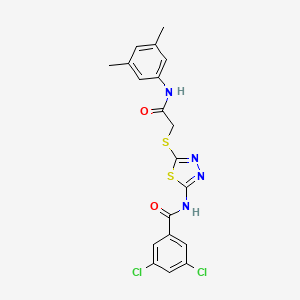
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2859201.png)
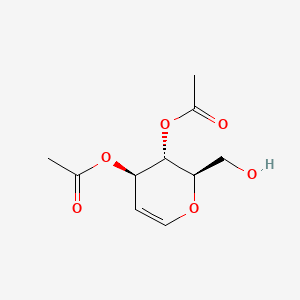
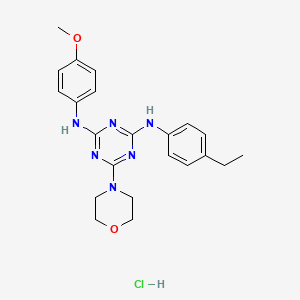
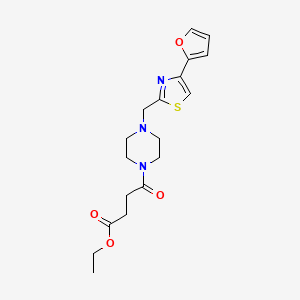
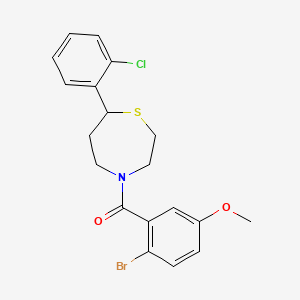
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2859212.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859213.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2859215.png)

